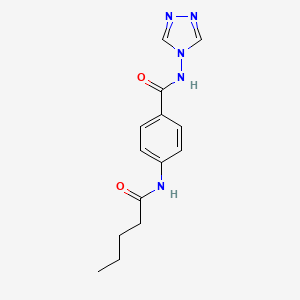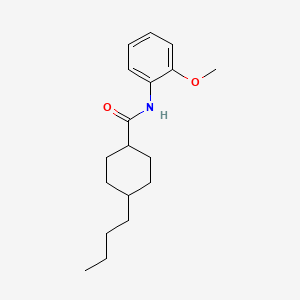
N-cyclopentyl-2-phenyl-2-(2-pyridinylthio)acetamide
説明
N-cyclopentyl-2-phenyl-2-(2-pyridinylthio)acetamide, also known as CPPTA, is a compound that has been extensively studied for its potential use in scientific research. CPPTA is a selective agonist of the metabotropic glutamate receptor subtype 4 (mGluR4), which is a G protein-coupled receptor that is expressed in the central nervous system.
作用機序
N-cyclopentyl-2-phenyl-2-(2-pyridinylthio)acetamide selectively activates mGluR4, which is a G protein-coupled receptor that is coupled to the Gi/o family of G proteins. Activation of mGluR4 leads to the inhibition of adenylyl cyclase and the reduction of cAMP levels. This in turn leads to the inhibition of voltage-gated calcium channels and the reduction of intracellular calcium levels. The net effect of mGluR4 activation is the inhibition of neurotransmitter release, which can have various physiological and pathological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, this compound has been shown to reduce glutamate release from striatal synaptosomes in vitro. This compound has also been shown to reduce the expression of pro-inflammatory cytokines in models of Parkinson's disease and Huntington's disease. In addition, this compound has been shown to reduce the expression of the pro-apoptotic protein Bax in models of ischemic stroke.
実験室実験の利点と制限
N-cyclopentyl-2-phenyl-2-(2-pyridinylthio)acetamide has several advantages for use in lab experiments. For example, this compound is highly selective for mGluR4, which reduces the likelihood of off-target effects. This compound is also relatively stable and can be easily synthesized and purified. However, this compound has several limitations as well. For example, this compound has poor solubility in aqueous solutions, which can limit its use in certain experiments. This compound also has a relatively short half-life, which can limit its effectiveness in some experiments.
将来の方向性
There are several future directions for the study of N-cyclopentyl-2-phenyl-2-(2-pyridinylthio)acetamide. For example, this compound could be studied further for its potential use in the treatment of addiction, anxiety, and depression. This compound could also be studied further for its potential use in the treatment of neurodegenerative diseases such as Parkinson's disease and Huntington's disease. In addition, this compound could be modified to improve its solubility and half-life, which could increase its effectiveness in certain experiments. Finally, this compound could be studied further to elucidate its mechanism of action and its effects on various physiological and pathological processes.
科学的研究の応用
N-cyclopentyl-2-phenyl-2-(2-pyridinylthio)acetamide has been used in scientific research to study the role of mGluR4 in various physiological and pathological processes. For example, this compound has been shown to have neuroprotective effects in models of Parkinson's disease, Huntington's disease, and ischemic stroke. This compound has also been shown to have analgesic effects in models of chronic pain. In addition, this compound has been studied for its potential use in the treatment of addiction, anxiety, and depression.
特性
IUPAC Name |
N-cyclopentyl-2-phenyl-2-pyridin-2-ylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS/c21-18(20-15-10-4-5-11-15)17(14-8-2-1-3-9-14)22-16-12-6-7-13-19-16/h1-3,6-9,12-13,15,17H,4-5,10-11H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTUNAPGJWNUUPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{5-bromo-4-[(butylamino)methyl]-2-ethoxyphenoxy}acetamide](/img/structure/B4794845.png)
![4-{[4-(4-fluorobenzyl)-1-piperazinyl]carbonyl}-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine](/img/structure/B4794848.png)
![1-ethyl-4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)-1H-pyrazole-3-carboxamide](/img/structure/B4794856.png)
![2,6-dimethyl-N-[4-(4-morpholinylsulfonyl)phenyl]-4-morpholinecarbothioamide](/img/structure/B4794861.png)
![4-(4-{[4-benzyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)-2-methyl-3-butyn-2-ol](/img/structure/B4794863.png)
![4-[(phenylthio)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4794865.png)
![2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B4794869.png)
![methyl 2-({[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)-4-(4-ethylphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B4794883.png)


![4-bromo-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4794904.png)

![ethyl 2-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4794920.png)